molecular formula C14H16N2O2S B495132 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 324775-94-2

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B495132
CAS No.: 324775-94-2
M. Wt: 276.36g/mol
InChI Key: SAWVFUQRQVUADY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S. It is characterized by the presence of a benzenesulfonamide group substituted with two methyl groups and a pyridinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridinylmethyl group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylbenzenesulfonamide: Lacks the pyridinylmethyl group, resulting in different chemical properties and biological activities.

    N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and binding affinity.

    2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene or pyridine rings.

Uniqueness

This compound is unique due to the presence of both methyl groups and the pyridinylmethyl group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11-6-7-12(2)14(9-11)19(17,18)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWVFUQRQVUADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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